molecular formula C6H2BrClN2O2S2 B3383387 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 41512-06-5

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B3383387
CAS No.: 41512-06-5
M. Wt: 313.6 g/mol
InChI Key: CCRGYQMMVHOUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClN2O2S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the bromination of 2,1,3-benzothiadiazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The brominated intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed. These reactions require the use of palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its ability to undergo various chemical transformations. The bromine and sulfonyl chloride groups are reactive sites that can participate in substitution and coupling reactions. These reactions enable the compound to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups. This combination of reactive sites allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Its applications in organic electronics and materials science further highlight its significance in scientific research.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGYQMMVHOUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481109
Record name 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41512-06-5
Record name 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 2
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 4
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 5
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 6
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.